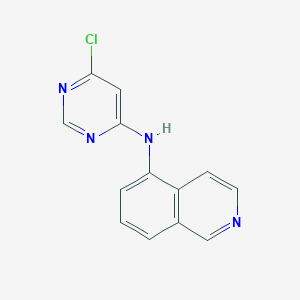
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is a heterocyclic compound that contains both pyrimidine and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, where a halogenated pyrimidine is coupled with an amine under palladium catalysis . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace halogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with similar structural features and potential biological activities.
N-(2,4-Dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: A potent reversible kinase inhibitor.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and selectivity for certain molecular targets .
Eigenschaften
Molekularformel |
C13H9ClN4 |
|---|---|
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
N-(6-chloropyrimidin-4-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-6-13(17-8-16-12)18-11-3-1-2-9-7-15-5-4-10(9)11/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
FENXPRHVUKQMBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















